Renifolin

Description

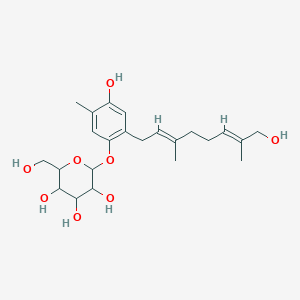

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34O8 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-[4-hydroxy-2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6+ |

InChI Key |

JOWYQHXQROUWMG-CAZMDNNUSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(\C)/CO)OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biodiversity of Renifolin

Botanical Sources and Distribution of Renifolin-Producing Species

Several plant species have been recognized as sources of this compound and its derivatives, including Desmodium renifolium, Shuteria involucrata, and Clausena indica.

Desmodium renifolium and its Geographic Habitat

Desmodium renifolium (L.) Schindl., also known as kidney-leaf tick-trefoil, is a subshrub typically growing 30-50 cm tall. efloras.orgharvard.edu This species is widely distributed in tropical and subtropical regions globally. ms-editions.cl Its geographic habitat includes parts of East Asia, such as Hainan, Taiwan, and southern Yunnan in China, and extends to countries like Cambodia, India, Indonesia, Laos, Malaysia, Myanmar, Nepal, Thailand, and Vietnam. efloras.orgkew.org It can be found in sunny grasslands, thickets, forest margins, and broad-leaved forests at altitudes ranging from 100 to 1000 meters. efloras.org Desmodium renifolium is also found in Australia, specifically in the Northern Territory and Queensland. efloraofindia.comdcceew.gov.au

Research has led to the isolation of unusual prenylated chalcones, including renifolins D-H, from whole Desmodium renifolium plants. nih.gov

Shuteria involucrata (Wall.) Wight & Arn. (Tong-qian-ma-huang) as a Source

Shuteria involucrata (Wall.) Wight & Arn., commonly known as "Tong-qian-ma-huang" in China, is another plant species from which this compound has been isolated. mdpi.comresearchgate.net This plant is a traditional minority ethnic medicine used in China. mdpi.commdpi.comnih.gov The roots of Shuteria involucrata are particularly noted as a source. mdpi.com It is distributed in various regions, including China (Yunnan), Indonesia, Nepal, and Vietnam. stuartxchange.org In Nepal, it is known as Gahte laharo. stuartxchange.org In the Philippines, where it is called Alitaitan or Clothed Shuteria, it can be found in open slopes and thickets associated with pine forests at altitudes of 600-2500 meters. stuartxchange.org

This compound F, a prenylated chalcone (B49325), has been isolated from Shuteria involucrata. mdpi.commdpi.comresearchgate.netnih.gov

Identification of this compound in Clausena indica Fruit Pericarps

This compound has also been identified in Clausena indica (Dalzell) Oliv. fruit pericarps. frontiersin.org Clausena indica is an evergreen small tree belonging to the Rutaceae family, distributed in South China and South and Southeast Asia. mdpi.com In China, it is mainly found in Hainan Island, Guangxi, and Yunnan. frontiersin.org The fruit of C. indica is known as "Jipi fruit" and is traditionally used for strengthening the spleen and improving human immunity. frontiersin.org The fruit pericarps, often considered agro-industrial by-products, are rich in active components. frontiersin.org

A study utilizing LC-Q-Orbitrap-MS/MS for characterization of extracts from Clausena indica fruit pericarps identified various phenolic compositions, including arbutin, (-)-epigallocatechin, chlorogenic acid, procyanidin (B600670) B1, (+)-catechin, and (-)-epicatechin (B1671481) as dominant components. frontiersin.org While this compound was identified in Clausena indica fruit pericarps, detailed research findings specifically on the concentration or isolation of this compound from this source were not extensively detailed in the provided results.

Ethnobotanical Significance of this compound-Containing Plants

The plant species containing this compound have a history of traditional medicinal use in various cultures, particularly for addressing respiratory ailments and inflammatory or infectious processes.

Traditional Medicinal Uses of Shuteria involucrata in Respiratory Ailments

Shuteria involucrata, known as "Tong-qian-ma-huang" in Dai folk medicine in China, is traditionally used to treat respiratory diseases and asthma. mdpi.comnih.govnih.gov It is considered a traditional minority ethnic medicine for these conditions. mdpi.commdpi.comnih.gov The traditional uses include treating inflammation of the bronchi and lungs, as well as relieving cough and asthma. mdpi.com Studies have investigated the effects of Shuteria involucrata extracts on allergic asthma models, suggesting a potential mechanism involving the inhibition of the TLR4/NF-κB signaling pathway. nih.gov

Traditional Applications of Desmodium Species in Inflammatory and Infectious Processes

Species belonging to the genus Desmodium, including those that contain this compound, have a wide range of traditional medicinal uses, particularly in addressing inflammatory and infectious processes. ms-editions.clphcogj.com The genus Desmodium encompasses about 350 species distributed in tropical and subtropical regions globally. ms-editions.cl Traditional uses of Desmodium species have been reported in numerous countries, with a significant focus on inflammatory, gastrointestinal, and infectious processes, as well as muscular pain, rheumatic, renal, and hepatic affections. ms-editions.cl For instance, Desmodium gangeticum is used in the Ayurvedic system of medicine for inflammatory conditions of the chest and various other inflammatory conditions. nih.gov Traditional Peruvian medicine has utilized Desmodium molliculum for its anti-inflammatory and analgesic properties. phcogj.com The traditional use of Desmodium species in treating inflammatory diseases has a long history among the Peruvian population. phcogj.com

Data Table: Botanical Sources of this compound

| Botanical Source | Common Name (where applicable) | Geographic Distribution | Notes on this compound Content |

| Desmodium renifolium | Kidney-leaf tick-trefoil | Tropical and subtropical regions, including parts of Asia and Australia. efloras.orgms-editions.clkew.orgefloraofindia.comdcceew.gov.au | Source of prenylated chalcones, including renifolins D-H. nih.gov |

| Shuteria involucrata | Tong-qian-ma-huang | China, Indonesia, Nepal, Vietnam, Philippines. mdpi.comresearchgate.netstuartxchange.org | Source of this compound F. mdpi.commdpi.comresearchgate.netnih.gov |

| Clausena indica | Indian Wampi, Jipi fruit | South China, South and Southeast Asia. frontiersin.orgmdpi.com | This compound identified in fruit pericarps. frontiersin.org |

Advanced Methodologies for Renifolin Research

Extraction and Isolation Techniques for Renifolin Compounds

The initial steps in studying this compound compounds from plant sources involve effective extraction and isolation procedures to separate them from the complex plant matrix.

Ethanolic Extraction Procedures

Ethanolic extraction is a commonly employed method for obtaining crude extracts containing this compound. For instance, this compound F has been isolated from the dried and powdered roots of Shuteria involucrata using 70% ethanol (B145695) at room temperature nih.gov. Similarly, this compound has been found in the dry extract obtained from Pyrola rotundifolia leaves after extraction with 80% ethanol silae.it. These procedures typically involve soaking the plant material in ethanol, followed by concentration of the resulting extract in vacuo to yield a crude extract nih.gov.

Fractionation Methods (e.g., Ethyl Acetate (B1210297) Fractionation)

Following initial extraction, fractionation is often performed to reduce the complexity of the crude extract and enrich the target compounds. Ethyl acetate fractionation is a widely used technique for this purpose, particularly after ethanolic extraction. The ethanolic crude extract is typically diluted with water and then extracted with ethyl acetate nih.gov. This process separates compounds based on their polarity, with less polar compounds partitioning into the ethyl acetate layer. This ethyl acetate fraction is then subjected to further purification steps nih.gov. Ethyl acetate extraction and fractionation are also utilized in the isolation of compounds from other plant species, highlighting its general applicability in natural product chemistry phcogj.comresearchgate.netmdpi.com.

Chromatographic Purification Strategies (e.g., MCI-gel, Sephadex LH-20, Silica (B1680970) Gel Chromatography)

To obtain pure this compound compounds from the fractions, various chromatographic techniques are employed. The ethyl acetate fraction containing this compound F, for example, has been purified using a combination of column chromatography methods, including MCI-gel, Sephadex LH-20, and silica gel chromatography nih.gov.

MCI-gel Chromatography: MCI-gel is a macroporous adsorbent resin often used in the initial purification of plant extracts. It helps in separating compounds based on their adsorption properties. Elution is typically performed using a gradient of water and methanol (B129727) nih.gov. MCI gel chromatography has also been applied in the isolation of compounds from other natural sources tmrjournals.com.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile support used for size exclusion chromatography, as well as normal phase partition and adsorption chromatography sigmaaldrich.com. It is effective in separating natural products like steroids, terpenoids, lipids, and low molecular weight peptides prep-hplc.com. For the purification of this compound F, Sephadex LH-20 was used with elution by a gradient of water-methanol nih.gov. Sephadex LH-20 is particularly useful for the isolation and purification of flavonoids and other phenolic compounds researchgate.net.

Silica Gel Chromatography: Silica gel chromatography is a fundamental technique in natural product isolation, separating compounds based on their polarity. For this compound F purification, silica gel chromatography was employed using a solvent system of chloroform-methanol nih.gov. Silica gel chromatography is widely used for the isolation and characterization of various plant compounds phcogj.comtmrjournals.com.

These sequential chromatographic steps, often involving different stationary phases and mobile phase gradients, are essential for isolating pure this compound compounds from complex plant extracts. The specific methods and elution conditions are optimized based on the properties of the target this compound compound and the composition of the extract.

A summary of typical chromatographic purification steps for this compound F is presented in the table below:

| Chromatography Type | Stationary Phase | Elution System | Purpose |

| Column Chromatography | MCI-gel | H₂O-MeOH gradient | Fractionation |

| Column Chromatography | Sephadex LH-20 | H₂O-MeOH gradient | Purification |

| Column Chromatography | Silica Gel | CHCl₃-MeOH gradient | Purification |

Spectroscopic and Structural Elucidation Approaches

Once isolated, the structure of this compound compounds is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for elucidating the structures of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this process mdpi-res.comemerypharma.comnih.gov.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule, their chemical environments, and their connectivity emerypharma.comresearchgate.net. Analysis of chemical shifts, multiplicities, and coupling constants in 1D NMR spectra helps in assigning specific signals to different atoms within the this compound structure emerypharma.com.

2D NMR: Two-dimensional NMR techniques provide more detailed information about the relationships between atoms. Common 2D NMR experiments used in structural elucidation of natural products include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through typically two or three bonds emerypharma.comresearchgate.netresearchgate.net.

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence): Reveals correlations between protons and the carbons to which they are directly attached researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about connectivity across quaternary carbons and through multiple bonds researchgate.net.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C) researchgate.net.

Purified this compound F has been verified by comparing its ¹H and ¹³C-NMR data, along with 2D NMR analysis nih.gov. These spectroscopic data are essential for confirming the identity and establishing the complete structure of this compound compounds.

Mass Spectrometry (MS and HRESIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its elemental composition and structural fragments.

MS (Mass Spectrometry): Provides the mass-to-charge ratio (m/z) of the molecule and its fragments. This information helps in determining the molecular weight and can provide clues about the presence of specific functional groups or substructures nih.gov. LC-ESI-MS is a technique that couples liquid chromatography with electrospray ionization mass spectrometry, allowing for the analysis of complex mixtures mdpi.com.

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): Provides highly accurate mass measurements, often to several decimal places. This high resolution allows for the determination of the exact elemental composition of the molecule and its fragments, which is crucial for confirming the molecular formula mdpi-res.comresearchgate.net. HRESIMS spectra have been obtained using instruments like Micromass Q-TOF mass spectrometers mdpi-res.com.

The combination of NMR and MS data is typically sufficient for the complete structural elucidation of this compound compounds. HRESIMS is particularly valuable for confirming the molecular formula determined from other data.

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| NMR Spectroscopy | ||

| 1D NMR (¹H, ¹³C) | Chemical environment, connectivity, types of atoms | Assignment of signals, identification of functional groups |

| 2D NMR (COSY, HMQC/HSQC, HMBC, DEPT) | Through-bond and through-space correlations between atoms | Elucidation of connectivity, confirmation of structural fragments |

| Mass Spectrometry | ||

| MS | Molecular weight, fragmentation pattern | Determination of molecular weight, identification of substructures |

| HRESIMS | Accurate mass measurement, elemental composition | Confirmation of molecular formula |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum by a sample. This technique is valuable for both qualitative analysis and quantitative detection of compounds in various matrices. technologynetworks.comresearchgate.net The absorption of light at specific wavelengths is related to the electronic transitions within a molecule, providing a characteristic spectral fingerprint. technologynetworks.com Shifts in peak absorbance wavelengths can be useful in characterizing small nanoparticles and examining structural changes. technologynetworks.com While general principles and applications of UV-Vis spectroscopy in chemical and biological research are well-established, specific detailed findings regarding this compound's UV-Vis spectrum were not prominently featured in the search results. technologynetworks.comresearchgate.netnih.govmdpi.com However, UV-Vis spectroscopy is a fundamental tool often used in conjunction with other techniques for compound identification and characterization. mdpi-res.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. nih.govmdpi.com This absorption occurs at specific frequencies that correspond to the characteristic vibrational frequencies of chemical bonds within the molecule, providing a unique "fingerprint" spectrum. nih.govmdpi.com IR spectroscopy is valuable for identifying functional groups and molecular structures present in a sample. nih.gov It can be applied to various sample types, including solids, liquids, and gases. nih.gov In complex biological substances, major IR absorption bands typically arise from bonds in proteins, lipids, and nucleic acids, such as N-H, C=O, C-H, and P=O. mdpi.com While the general principles and applications of IR spectroscopy are well-documented, including its use in analyzing biological samples and identifying molecular changes, specific detailed research findings on the IR spectrum of this compound were not extensively detailed in the provided search results. mdpi-res.comnih.govmdpi.comnih.govspectroscopyonline.com However, IR spectroscopy is a standard technique for structural elucidation and verification of organic compounds like this compound. mdpi-res.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. academicjournals.orgnih.gov This technique is particularly useful for studying the conformation and stability of proteins and other chiral molecules in solution. academicjournals.orgnih.govresearchgate.netnih.gov A CD spectrum provides information about the bonds and structures responsible for the molecule's chirality. nih.gov When a small molecule or ligand binds to a protein, it can acquire an induced CD (ICD) spectrum, which can be used to probe the binding interaction. nih.gov The wavelengths of the ICD are determined by the ligand's absorption spectrum, and the intensity is related to the strength and geometry of its interaction with the protein. nih.gov While CD spectroscopy is a powerful tool for conformational analysis and studying ligand-protein interactions, specific detailed applications or findings related to this compound's CD spectrum were not prominently found in the search results. mdpi-res.comacademicjournals.orgnih.govresearchgate.netnih.gov However, for chiral compounds like some forms of this compound, CD spectroscopy would be a relevant technique for determining their stereochemistry and conformational properties. mdpi-res.com

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-Q-Orbitrap-MS/MS) for Characterization and Identification

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-Q-Orbitrap-MS/MS) is a hyphenated analytical technique widely used for the separation, characterization, and identification of complex mixtures of compounds. nih.govfrontiersin.orgnih.govnih.govresearchgate.net In this technique, liquid chromatography (LC) separates the components of a sample, which are then introduced into a quadrupole-Orbitrap mass spectrometer. nih.govfrontiersin.orgnih.govnih.govresearchgate.net The quadrupole can be used for ion selection, while the Orbitrap provides high-resolution mass analysis, and MS/MS (tandem mass spectrometry) generates fragment ions that provide structural information for identification. nih.govfrontiersin.orgnih.govnih.govresearchgate.net

LC-Q-Orbitrap-MS/MS has been successfully applied to the identification of this compound in various plant extracts. For example, this compound was tentatively identified in the extract of Clausena indica fruit pericarps using LC-Q-Orbitrap-MS/MS. frontiersin.orgnih.govnih.govresearchgate.net In this study, this compound was characterized by a parent ion at m/z 352.15 [C18H24O7-H]−. frontiersin.orgnih.gov Another study identified this compound in the chloroform (B151607) extract of Melicope glabra leaves using LC-MS/MS, noting a molecular ion [M−H]− at m/z 351 and a fragment ion at m/z 199 [M-H-C6H11O5]−, which is typical for a glucoside compound due to the breakage of the glycosidic bond. mdpi.com this compound was also tentatively identified in soaked and germinated peanut cultivars using UPLC-QTOF-MS, with a molecular ion [M + HCOO]− at m/z 397.1505 and specific fragment ions. semanticscholar.org These studies highlight the power of LC-MS/MS techniques in the confident identification of this compound based on its molecular ion and characteristic fragmentation pattern.

Data from LC-MS/MS identification of this compound:

| Source | Technique | Molecular Ion | Fragment Ions | Notes |

| Clausena indica | LC-Q-Orbitrap-MS/MS | m/z 352.15 [M-H]− | Not specified in detail | Tentatively determined. frontiersin.orgnih.gov |

| Melicope glabra | LC-MS/MS | m/z 351 [M-H]− | m/z 199 [M-H-C6H11O5]− | Assigned as a glucoside. mdpi.com |

| Soaked/Germinated Peanut | UPLC-QTOF-MS | m/z 397.1505 [M + HCOO]− | m/z 269.10306, 263.0917, 173.09739, 162.05543, 147.04470 | Tentatively identified. semanticscholar.org |

Computational Chemistry and In Silico Analysis of this compound

Computational chemistry and in silico analysis play a significant role in understanding the molecular behavior of this compound and predicting its interactions with biological targets. These methods utilize computer simulations and theoretical models to complement experimental findings.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used in silico technique to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a biological target protein. frontiersin.orgresearchgate.netarabjchem.orgresearchgate.netmdpi.com This method helps to understand how a compound might interact with a specific protein, identifying potential binding sites and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). nih.govarabjchem.orgresearchgate.net

Molecular docking studies involving this compound have been reported in the context of investigating its potential biological activities. For instance, this compound was included in a molecular docking study to explore the hepatoprotective mechanisms of compounds from Vernonia cinerea, investigating its interaction with target protein EGFR. researchgate.net Another study utilized molecular docking to assess the antidiabetic potential of compounds from Melicope glabra, where this compound was among the identified components subjected to in silico analysis against dipeptidyl peptidase-4 (DPP-4) and α-Amylase. mdpi.commdpi.com While specific detailed docking scores and interaction profiles for this compound itself were not always the primary focus in the provided snippets which highlighted other compounds, these studies demonstrate the application of molecular docking to predict this compound's potential interactions with relevant protein targets. mdpi.comresearchgate.netmdpi.com The process typically involves preparing the protein and ligand structures, generating possible binding poses, and scoring these poses based on predicted binding affinity. nih.govarabjchem.org

Theoretical Chemistry Approaches in Understanding Molecular Behavior

Theoretical chemistry approaches encompass a range of computational methods used to study the structure, properties, and reactivity of molecules based on fundamental physical principles. ub.eduhhu.de These methods can include quantum mechanics calculations, molecular dynamics simulations, and other computational modeling techniques. researchgate.netresearchgate.netacs.orgchemrxiv.org Theoretical chemistry provides a framework for understanding molecular behavior at an atomic and electronic level, complementing experimental observations. ub.eduhhu.de

In the context of this compound research, theoretical chemistry approaches, particularly molecular dynamics simulations, are used to further investigate the stability of ligand-protein complexes predicted by molecular docking and to explore the dynamic behavior of the compound and its interactions over time. researchgate.netresearchgate.net For example, molecular dynamics simulations were used in conjunction with molecular docking to study the interaction of this compound F with biological targets, providing insights beyond static docking poses. researchgate.net Theoretical models and computational chemistry programs can also be applied to deduce the relative configuration of diastereomers and predict energetically favored products of chemical transformations, which could be relevant for the synthesis and characterization of this compound and its derivatives. google.com These computational methods contribute to a deeper understanding of this compound's molecular properties and its interactions within complex biological systems. researchgate.netchemrxiv.org

In Silico Studies for Mechanistic Predictions

In silico methodologies, employing computational approaches, play a crucial role in modern drug discovery and mechanistic prediction by allowing for the simulation and analysis of molecular interactions without the need for extensive experimental work frontiersin.orgnih.govnih.gov. For this compound, these techniques have been applied to gain insights into its potential biological activities and the underlying mechanisms of action, particularly concerning enzyme inhibition frontiersin.orgx-mol.netresearchgate.net.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex frontiersin.orgplos.orgmdpi.com. This method helps to understand the binding affinity and the specific amino acid residues involved in the interaction, providing valuable information about the potential inhibitory mechanisms of a compound against a target enzyme frontiersin.orgresearchgate.netplos.org.

Studies investigating the antidiabetic potential of natural compounds have utilized molecular docking to assess the interaction of this compound with key enzymes involved in glucose metabolism, such as Dipeptidyl Peptidase-4 (DPP-4) and α-Amylase researchgate.netmdpi.comnih.gov. DPP-4 is an enzyme that degrades incretin (B1656795) hormones, which are important for regulating blood glucose levels nih.gov. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes nih.gov.

Molecular docking simulations have indicated that this compound can bind to the active site of DPP-IV. One study reported a binding energy of -7.8 kcal/mol for this compound with DPP-IV nih.govnih.gov. The interaction involves several amino acid residues within the active site of the enzyme nih.govnih.gov.

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bond) |

|---|---|---|

| DPP-IV | -7.8 | Glu206, Glu205, Asn710, Arg125, Ser630, Tyr547, Phe357 nih.govnih.gov |

Another study that identified this compound as a component of Melicope glabra also conducted computational studies, including molecular docking, to evaluate the inhibitory potential of the identified compounds against DPP-4 and α-Amylase researchgate.netnih.gov. While this compound was present, other compounds identified in the extract showed lower binding affinities, suggesting potentially more potent inhibitory activity against these enzymes based on the computational models researchgate.netnih.gov.

Beyond molecular docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical aspect of mechanistic studies, although specific detailed ADMET profiles for this compound were not prominently featured in the search results nih.govnih.govplos.orgresearchgate.netresearchgate.netresearchgate.net. These predictive models help to assess the pharmacokinetic properties and potential liabilities of a compound early in the research process, contributing to a comprehensive understanding of its behavior within a biological system nih.govnih.govplos.orgresearchgate.netresearchgate.net. While the provided search results primarily highlight the application of ADMET prediction in general or for other compounds, it is a standard in silico approach often used in conjunction with docking to provide a more complete picture of a compound's potential as a therapeutic agent nih.govnih.govplos.orgresearchgate.netresearchgate.net.

Preclinical Pharmacological Investigations of Renifolin and Its Analogs

Anti-Inflammatory Mechanisms of Renifolin F

Studies have explored the mechanisms by which this compound F exerts its anti-inflammatory effects, with a significant focus on its modulation of immune cells and inflammatory mediators involved in allergic airway inflammation. researchgate.netmdpi.comnih.gov

Evaluation in Ovalbumin (OVA)-Induced Asthma Mouse Models

The therapeutic potential of this compound F on airway allergy has been evaluated using an in vivo OVA-induced asthma mouse model. researchgate.netmdpi.comnih.gov In this model, mice are sensitized and challenged with OVA to induce features characteristic of allergic asthma, including airway hyper-reactivity (AHR) and airway inflammation. researchgate.netmdpi.comnih.govcreative-bioarray.com this compound F treatment has been shown to attenuate both AHR and airway inflammation in these models. researchgate.netmdpi.comnih.gov Histological analysis of lung tissues from OVA-induced mice treated with this compound F showed suppression of increased infiltration of inflammatory cells and mucus secretion, which are prominent features in the model group. mdpi.comcreative-bioarray.com

Modulation of Innate Lymphoid Cells Type 2 (ILC2s) in Lung Tissues

A key mechanism identified for this compound F's anti-inflammatory effects in the OVA-induced asthma model is its inhibitory effect on the regulation of Innate Lymphoid Cells Type 2 (ILC2s) in the lung. researchgate.netmdpi.comnih.gov ILC2s are recognized as important contributors to type 2 inflammation, which is central to the pathogenesis of asthma. nih.govcornell.edufrontiersin.orgall-imm.com Activated ILC2s produce significant amounts of type 2 cytokines. frontiersin.orgall-imm.com

This compound F has been shown to reduce the levels of upstream inflammatory cytokines that activate ILC2s in the lungs of OVA-induced asthmatic mice. researchgate.netmdpi.comnih.govnih.gov These upstream cytokines, including Interleukin-25 (IL-25), Interleukin-33 (IL-33), and Thymic Stromal Lymphopoietin (TSLP), are released by airway epithelial cells upon exposure to allergens and can directly induce the production of type 2 cytokines by ILC2s, leading to type 2 inflammation. researchgate.netmdpi.comnih.govcornell.edufrontiersin.orgall-imm.comnih.gov Studies have found that this compound F treatment reduced the levels of IL-25, IL-33, and TSLP in bronchoalveolar lavage fluid (BALF) in a dose-dependent manner for TSLP, IL-2, and IL-7. mdpi.comnih.gov

This compound F also reduces the levels of downstream cytokines produced by ILC2s. researchgate.netmdpi.comnih.govnih.gov These include Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-9 (IL-9), and Interleukin-13 (IL-13), which are key mediators of the type 2 immune response and contribute to airway inflammation, mucus production, and AHR. researchgate.netmdpi.comcreative-bioarray.comnih.govcornell.edufrontiersin.orgall-imm.com this compound F treatment has been observed to reduce the levels of these cytokines in a dose-dependent manner in OVA-induced mice. mdpi.comnih.gov

The following table summarizes the observed effects of this compound F on upstream and downstream ILC2-related cytokines in the OVA-induced asthma mouse model:

| Cytokine | Effect of this compound F Treatment (in OVA-induced mice) | Dose Dependency |

| IL-25 | Reduced levels in BALF | Not specified as dose-dependent in search results for IL-25, IL-33 |

| IL-33 | Reduced levels in BALF | Not specified as dose-dependent in search results for IL-25, IL-33 |

| TSLP | Reduced levels in BALF | Dose-dependent mdpi.comnih.gov |

| IL-4 | Reduced levels in BALF | Dose-dependent mdpi.comnih.gov |

| IL-5 | Reduced levels in BALF | Dose-dependent mdpi.comnih.gov |

| IL-9 | Reduced levels in BALF | Dose-dependent mdpi.comnih.gov |

| IL-13 | Reduced levels in BALF | Dose-dependent mdpi.comnih.gov |

Co-stimulatory factors such as Interleukin-2 (IL-2) and Interleukin-7 (IL-7) promote the development and activation of ILC2s and can enhance the production of downstream cytokines like IL-4, IL-5, and IL-13. nih.govcornell.edufrontiersin.org this compound F has been shown to reduce the content of IL-2 and IL-7 in the BALF of OVA-induced mice. mdpi.comnih.gov The reduction in IL-2 and IL-7 levels was observed to be dose-dependent. mdpi.comnih.gov

Reduction of Downstream Cytokines (IL-4, IL-5, IL-9, IL-13)

Regulation of MicroRNA-155 Expression in Airway Inflammation

MicroRNA-155 (miR-155) is an important gene that regulates airway inflammation and is associated with the production of various inflammatory cells, including ILC2s. mdpi.comnih.govnih.gov Studies have indicated that ILC2s are regulated by miR-155 in allergic airway inflammation. nih.gov The expression of miR-155 increases in tissues with ILC2-mediated inflammation, often activated by IL-33. nih.gov this compound F treatment has been found to downregulate the expression level of miR-155 in OVA-induced mice in a dose-dependent manner. nih.gov This downregulation may contribute to the inhibition of ILC2 production and subsequent prevention of airway inflammation. nih.gov

Impact on Inflammatory Cell Infiltration and Mucus Secretion in Preclinical Models

Preclinical studies, particularly utilizing ovalbumin (OVA)-induced asthma mouse models, have investigated the impact of this compound F, a prenylated chalcone (B49325) isolated from Shuteria involucrata, on airway inflammation. In these models, OVA challenge typically leads to significant inflammatory responses characterized by perivascular and peribronchial infiltration of inflammatory cells, hyperplasia of goblet cells, thickening of the basement membrane, and increased mucus secretion within the bronchi mdpi.combiocytogen.comresearchgate.net.

Administration of this compound F has been shown to suppress these inflammatory changes. Specifically, this compound F at doses of 1.5 and 3.0 mg/kg demonstrated an inhibitory effect on the increased infiltration of inflammatory cells and reduced mucus secretion in the lung tissues of OVA-induced allergic mice mdpi.com. The anti-inflammatory effects were further supported by observed reductions in inflammation and mucus scores mdpi.com.

The therapeutic potential of this compound F on OVA-induced airway inflammation is suggested to involve the inhibition of the regulation of ILC2s (Type 2 innate lymphoid cells) in the lung. This inhibition subsequently leads to a reduction in the levels of upstream inflammatory cytokines such as IL-25, IL-33, and TSLP, as well as downstream inflammatory cytokines including IL-4, IL-5, IL-9, and IL-13. Additionally, this compound F has been shown to reduce the co-stimulatory factors IL-2 and IL-7, and the expression of microRNA-155 in the lung mdpi.comresearchgate.net. These findings indicate that this compound F can attenuate the respiratory symptoms observed in asthma models jbtr.or.kr.

Cytotoxic and Anti-Proliferative Activities of Renifolins

Renifolins, including this compound F, which are prenylated polyketides, have been investigated for their cytotoxic and anti-proliferative activities, particularly against various cancer cell lines researchgate.net.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, NB4, SHSY5Y, PC3, MCF-7)

Studies have evaluated the in vitro cytotoxicity of this compound and its analogs against a panel of human cancer cell lines. For instance, one study tested a compound, identified as compound 1 (which is related to this compound based on the context of the source discussing renifolins as prenylated polyketides from Desmodium renifolium), for its cytotoxicity against five human tumor cell lines: NB4, A549, SHSY5Y, PC3, and MCF7 researchgate.net. This compound exhibited cytotoxic activity against these cell lines researchgate.net.

While specific IC50 values for this compound against all these cell lines are not consistently available across the search results, the general cytotoxic potential against this range of cancer cell types has been indicated researchgate.net. Research on other compounds, including benzimidazole (B57391) derivatives and extracts from Ferulago species, also commonly utilizes A549, PC3, and MCF-7 cell lines to assess cytotoxic effects, providing a comparative context for cancer research in this area nih.govjksus.orgnih.govresearchgate.net.

Comparisons with Other Prenylated Polyketides and Flavonoids in Cancer Research

Renifolins are classified as prenylated polyketides researchgate.net. Their cytotoxic activities can be compared to those of other compounds within this class and to prenylated flavonoids, another group of natural products with reported biological activities, including anti-cancer properties researchgate.net.

Prenylated polyketides, such as indidenes and renifolins isolated from plants like Streblus indicus and Desmodium renifolium, have been found to exhibit mild in vitro cytotoxicity towards cancer cell lines researchgate.net. This suggests that renifolins' cytotoxic effects are in line with the activity observed for other prenylated polyketides researchgate.net.

Prenylated flavonoids are known for their diverse biological activities, including anti-cancer effects researchgate.net. They are abundantly found in various plants and their prenyl side chain is thought to enhance their bioactivity and bioavailability researchgate.net. While a direct comparative study detailing the cytotoxic potency of this compound against a wide range of specific prenylated polyketides and flavonoids was not explicitly detailed in the search results, the context provided indicates that both classes of compounds are subjects of cancer research due to their observed in vitro cytotoxic properties researchgate.netmdpi.comnih.gov. Research often explores the structure-activity relationships within prenylated flavonoids to understand how structural variations influence their anti-cancer potential researchgate.net.

Enzymatic Inhibition by this compound (e.g., Antidiabetic Targets)

This compound has also been investigated for its potential to inhibit certain enzymes, particularly those relevant as antidiabetic targets mdpi.com.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) Activity

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a role in glucose metabolism by inactivating incretin (B1656795) hormones mdpi.comresearchgate.net. Inhibitors of DPP-4 are of interest for the treatment of diabetes mdpi.comresearchgate.net.

This compound has been identified as a component in extracts that exhibit DPP-4 inhibitory activity mdpi.commedchemexpress.cn. In one study investigating Melicope glabra, this compound was found in a fraction (CF4) that showed significant inhibition against DPP-4 with an IC50 of 128.35 μg/mL mdpi.commedchemexpress.cn. While computational studies in the same research suggested other compounds in the extract had better binding affinities to DPP-4, the presence of this compound in the active fraction indicates its potential contribution to the observed inhibitory effect mdpi.com.

| Compound | DPP-4 IC50 (μg/mL) |

|---|---|

| This compound (in CF4) | 128.35 |

| M. glabra leaves chloroform (B151607) extract | 169.40 mdpi.commedchemexpress.cn |

| M. glabra stem bark chloroform extract | 332.31 mdpi.com |

Inhibition of α-Amylase Activity

Alpha-amylase is another enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia mdpi.comnih.gov.

| Compound | α-Amylase IC50 (μg/mL) |

|---|---|

| This compound (in CF4) | 170.19 |

| M. glabra leaves chloroform extract | 303.64 mdpi.commedchemexpress.cn |

These findings suggest that this compound may contribute to the antidiabetic potential of plants containing it through the inhibition of key enzymes like DPP-4 and α-amylase.

Computational Analysis of Binding Mechanisms with Enzymes

Computational studies, such as molecular docking, have been employed to investigate the potential binding mechanisms of compounds, including this compound, with various enzymes. In one study investigating potential inhibitors of dipeptidyl peptidase-4 (DPP-4) and α-Amylase from Melicope glabra, this compound was among the compounds identified in an active fraction. mdpi.comresearchgate.net While the computational analysis in this specific study suggested other identified compounds (5,3′,4′-trihydroxy-6,7-dimethoxy-flavone and quercetagetin-3,4′-dimethyl ether) as the most potent inhibitors based on their binding affinities and interactions with critical amino acid residues of the enzymes, this compound was included in the analysis. mdpi.comresearchgate.net Another computational approach, involving network pharmacology, molecular docking, and dynamic simulation studies for elucidating hepatoprotective mechanisms, also included this compound in molecular docking studies with the target protein EGFR. researchgate.net These computational investigations provide insights into the potential molecular interactions of this compound with biological targets.

Antimicrobial Properties of this compound Variants

Research into the antimicrobial properties of natural compounds, including flavonoids, has shown activity against various bacterial strains, such as Staphylococcus aureus and Klebsiella pneumoniae. nih.govresearchgate.netnih.govmdpi.commdpi.comscience-line.comnih.govresearchgate.net While the broader context of antimicrobial research on natural products and flavonoids is well-established, specific detailed data on the antibacterial activity of this compound variants against particular bacterial strains like S. aureus and K. pneumoniae were not prominently available in the consulted search results.

Antibacterial Activity Against Specific Bacterial Strains (e.g., S. aureus, K. pneumoniae)

Specific research detailing the minimum inhibitory concentrations (MIC) or zones of inhibition for this compound or its defined variants against Staphylococcus aureus and Klebsiella pneumoniae was not found within the provided search results. Studies in this area often focus on plant extracts containing a mixture of compounds or on other specific natural products and their derivatives. nih.govmdpi.comscience-line.comnih.govresearchgate.net

Structure-Activity Relationship for Hydrophobic Substituents and Antibacterial Efficacy

General principles of structure-activity relationships (SAR) for antibacterial compounds, including flavonoids and peptides, suggest that the presence of hydrophobic substituents can enhance antibacterial activity. researchgate.netnih.govmdpi.comnih.govmdpi.com However, specific studies elucidating the structure-activity relationship for this compound variants, particularly focusing on how hydrophobic substituents influence their antibacterial efficacy, were not identified in the search results. Research on SAR in antibacterial agents often involves systematic modifications of a core structure and evaluation of the resulting changes in activity. mdpi.commdpi.com

Exploration of Other Biological Activities (e.g., Antioxidant Potential)

Beyond potential enzyme interactions and antimicrobial effects, other biological activities of compounds like this compound have been explored, including antioxidant and anti-inflammatory potential.

Radical Scavenging Activity (e.g., DPPH Assay) in this compound-Containing Extracts

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate the radical scavenging activity and thus the antioxidant potential of compounds and extracts. cosmobiousa.commdpi.commedwinpublishers.comsciopen.com While one source mentions "Antioxidant Activity Using DPPH Radical Scavenging Protocol" in the context of marine natural products and also refers to this compound F, specific data presenting the radical scavenging activity of this compound or this compound-containing extracts as measured by the DPPH assay were not detailed in the provided search results. mdpi-res.com General studies indicate that many natural plant extracts possess antioxidant properties detectable by this assay. medwinpublishers.com

Anti-inflammatory Properties in General Assays (e.g., Heat-induced Hemolysis)

In vitro assays, such as the heat-induced hemolysis assay, are utilized to assess the anti-inflammatory properties of substances by evaluating their ability to stabilize red blood cell membranes against heat-induced lysis. mdpi.commdpi.comjuniperpublishers.comnih.govsifisheriessciences.com While this compound F has been investigated for its therapeutic effect on airway allergy in a mouse model, which is related to inflammation, specific data demonstrating the anti-inflammatory properties of this compound or its variants using general in vitro assays like the heat-induced hemolysis assay were not present in the consulted search results. mdpi.com Studies on other plant extracts have shown membrane stabilization effects in this assay, suggesting potential anti-inflammatory activity. mdpi.comjuniperpublishers.comnih.govsifisheriessciences.com

Structure Activity Relationship Sar Studies of Renifolin

Influence of Prenyl Groups on Renifolin's Bioactivity

Prenyl groups are isoprenoid chains that can be attached to various positions on the flavonoid core structure. The presence and position of these lipophilic groups significantly influence the biological activities and bioavailability of prenylated flavonoids, including this compound. researchgate.netmdpi.comnih.gov The addition of prenyl groups can enhance interactions with biological membranes and targets, potentially leading to increased potency or altered selectivity compared to their non-prenylated counterparts. Research on prenylated flavonoids in general indicates that the prenyl side chain enriches structural diversity and increases bioactivity and bioavailability. researchgate.netmdpi.comnih.gov

While specific detailed data tables solely focused on the influence of prenyl groups on this compound's bioactivity were not extensively found in the search results, the general understanding of prenylated flavonoids highlights the importance of these groups. For instance, this compound F is identified as a prenylated chalcone (B49325), and its therapeutic effect on airway allergy in a mouse model has been investigated, suggesting the prenyl group's contribution to this activity. mdpi.com

Comparative Analysis of this compound Analogs and Derivatives

Comparative analysis of this compound analogs and derivatives involves studying compounds with structural similarities to this compound to understand how variations affect biological activity. This approach helps to pinpoint the essential pharmacophores and identify modifications that could lead to improved therapeutic profiles.

Studies on chalcone derivatives, the structural class to which this compound F belongs, have shown a wide spectrum of pharmacological properties. acs.org Comparing the activities of different prenylated chalcones, such as this compound F and other prenylated chalcones isolated from natural sources, can provide insights into the structural determinants of their bioactivity. For example, five new prenylated chalcones, renifolins D-H, were isolated from Desmodium renifolium and evaluated for cytotoxicity against tumor cell lines. Compounds 2 and 3 (renifolins with specific structural variations) exhibited cytotoxicity against A549 cells with IC50 values of 2.8 and 2.2 μM, respectively. researchgate.net This type of data, comparing the activity of closely related compounds, is fundamental to SAR studies.

Designing and Optimization Strategies for Multifunctional this compound Derivatives

Designing and optimizing multifunctional this compound derivatives involves rational drug design approaches aimed at creating compounds with enhanced potency, selectivity, or multiple desired biological activities. This often builds upon the knowledge gained from SAR studies.

Strategies for designing and optimizing prenylated flavonoid derivatives, including those related to this compound, can involve structural modifications such as altering the position or number of prenyl groups, introducing other functional groups, or creating hybrid molecules by combining the this compound structure with other pharmacophores. acs.org The goal is to optimize interactions with specific biological targets.

The broader field of prenylated flavonoid research provides a framework for these strategies. Summaries of SARs of prenylated flavonoids offer a basis for the selective design and optimization of multifunctional derivatives for treating complex diseases. researchgate.net Although specific detailed strategies solely focused on this compound derivatives were not extensively detailed in the search results, the principles of designing and optimizing prenylated flavonoid derivatives are applicable. This can involve synthetic methodologies to create novel analogs with tailored properties. acs.orgresearchgate.netacs.org

Biosynthesis and Synthetic Research of Renifolin

Proposed Biosynthetic Pathways of Renifolins as Prenylated Polyketides

Renifolins are considered prenylated polyketides, suggesting their biosynthesis involves the convergence of polyketide synthesis and prenylation. Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of acyl-CoA units, typically malonyl-CoA, with a starter molecule. nih.govplos.org The structural diversity of polyketides arises from the choice of starter molecule, the number of elongation steps, and post-modification reactions such as cyclization, aromatization, reduction, and prenylation. nih.gov

Chalcones, which share structural features with renifolins, are known to be synthesized via the polyketide pathway involving type III polyketide synthases, such as chalcone (B49325) synthase (CHS). nih.govakademisains.gov.my This enzyme catalyzes the condensation of a starter molecule (e.g., 4-coumaroyl-CoA) with malonyl-CoA units. nih.gov

Prenylation, the addition of prenyl groups (isoprenoid units derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)), is a common modification in natural product biosynthesis, including flavonoids and chalcones. researchgate.netresearchgate.net The prenyl groups are typically introduced by prenyltransferases. researchgate.net The proposed biosynthesis of prenylated chalcones often involves the prenylation of a chalcone scaffold. researchgate.net Specifically, studies suggest that the prenylation in some natural products, including chalcones, involves an electrophilic species, such as a dimethylallyl diphosphate (DMAPP) unit, which introduces the prenyl group onto the polyketide backbone or a modified intermediate. researchgate.net Therefore, the biosynthesis of renifolins likely proceeds through a polyketide pathway to form a core structure, followed by prenylation at specific positions catalyzed by appropriate prenyltransferases.

Biomimetic Total Syntheses of Renifolin F

Biomimetic synthesis aims to replicate proposed biological pathways in a laboratory setting. The biomimetic total synthesis of this compound F has been reported, providing a chemical route to this complex molecule. rsc.orgrsc.orgnih.govdntb.gov.ua One approach achieved the racemic total synthesis of this compound F in 8 linear steps. rsc.orgrsc.orgnih.gov This synthetic strategy was designed based on a proposed biosynthesis and involved key steps such as prenylated aldol (B89426) condensation and an ene-type intramolecular cyclization. rsc.org

Chemical Synthesis of Chalcone Derivatives as Structural Analogs

Chalcones serve as a fundamental scaffold for the synthesis of a wide range of flavonoid derivatives, including structural analogs of renifolins. akademisains.gov.my The chemical synthesis of chalcone derivatives is often achieved through the Claisen-Schmidt condensation, a well-established reaction involving the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. akademisains.gov.mynih.gov This method is widely used due to its affordability and straightforward procedure. akademisains.gov.my

Numerous chalcone derivatives have been synthesized to explore their chemical and biological properties. nih.govnih.gov The synthesis of these analogs allows for systematic modifications of the chalcone structure, including variations in substitution patterns and the introduction of prenyl groups or other moieties, to investigate the impact of structural changes on activity. nih.govnih.gov For instance, studies have reported the synthesis and structure-activity relationships of various chalcone derivatives, highlighting the importance of specific functional groups and their positions on the molecule for their biological effects. nih.govnih.gov While the direct synthesis of this compound structural analogs through modification of a pre-synthesized this compound scaffold might be complex, the synthesis of prenylated chalcone derivatives provides access to related structures that can serve as valuable tools for understanding the structure-activity relationships within this class of compounds. researchgate.netresearchgate.net

Future Directions in Renifolin Research

Elucidation of Undiscovered Mechanisms of Action

Current research suggests that Renifolin F may exert its therapeutic effects, such as those observed in allergic asthma models, by influencing immune responses and inflammatory pathways mdpi.comnih.gov. Specifically, studies in ovalbumin-induced asthmatic mice indicate that this compound F can attenuate airway hyper-reactivity and inflammation by inhibiting the regulation of innate lymphoid cells group 2 (ILC2s) in the lung mdpi.comnih.gov. This inhibition appears to involve reducing upstream inflammatory cytokines like IL-25, IL-33, and TSLP, as well as downstream cytokines such as IL-4, IL-5, IL-9, and IL-13, and co-stimulatory factors IL-2 and IL-7 mdpi.comnih.gov. Additionally, this compound F has been shown to downregulate the expression of microRNA-155, a key regulator of ILC2s in allergic airway inflammation mdpi.comnih.gov.

However, the full spectrum of this compound's mechanisms of action remains to be uncovered. Future research should aim to:

Identify other signaling pathways modulated by this compound.

Investigate its potential effects on other immune cells and mediators involved in inflammatory and allergic responses.

Explore its influence on cellular processes such as oxidative stress and apoptosis, which are often implicated in various diseases mdpi.comgoogle.com.

Investigation of Novel Cellular and Molecular Targets

While ILC2s and related cytokines have been identified as targets influenced by this compound F in the context of asthma mdpi.comnih.gov, a comprehensive understanding of all its cellular and molecular targets is crucial. Given that this compound is a prenylated chalcone (B49325) mdpi.comresearchgate.net, a class of compounds known for diverse biological activities and potential to interact with various cellular targets nih.gov, further investigation is warranted.

Future studies should focus on:

Employing techniques such as target profiling and pull-down assays to identify proteins and other biomolecules that directly interact with this compound.

Utilizing transcriptomic and proteomic approaches to understand the global cellular changes induced by this compound treatment.

Investigating its potential interactions with enzymes, receptors, and ion channels that may be relevant to its observed pharmacological effects. Studies have already begun to explore the interaction of this compound with targets like EGFR using computational approaches researchgate.net.

Development of Advanced Analytical Techniques for this compound Profiling

Accurate and sensitive analytical methods are essential for quantifying this compound in various matrices, including biological samples and plant extracts. While chromatographic methods like HPLC are commonly used for analyzing flavonoids and related compounds nih.govresearchgate.net, the specific challenges associated with this compound profiling necessitate the development of more advanced techniques.

Future directions in analytical method development include:

Developing highly sensitive and specific LC-MS/MS methods for the accurate quantification of this compound and its metabolites in complex biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies researchgate.netarabjchem.org.

Establishing standardized methods for the extraction and purification of this compound from its natural sources to ensure consistency in research and potential future therapeutic applications.

Exploring hyphenated techniques that combine separation methods with advanced detection technologies for comprehensive profiling of this compound and its related compounds.

Exploration of this compound in Other Preclinical Disease Models

The promising anti-inflammatory and immunomodulatory effects observed for this compound F in asthma models mdpi.comnih.gov suggest its potential utility in other diseases characterized by inflammation and immune dysregulation.

Future research should explore the efficacy of this compound in a wider range of preclinical disease models, such as:

Other respiratory conditions beyond asthma.

Inflammatory bowel disease models.

Models of neuroinflammation, considering the potential neuroprotective properties of some natural products nih.gov.

Cancer models, given that some prenylated chalcones have shown cytotoxic effects against tumor cell lines researchgate.netnih.govmdpi.com.

Rational Design of this compound-Inspired Lead Compounds

Understanding the structure-activity relationship of this compound is key to the rational design of novel lead compounds with improved potency, selectivity, and pharmacokinetic properties nih.govresearchgate.net. This compound's structure as a prenylated chalcone provides a scaffold for chemical modifications mdpi.comresearchgate.netnih.gov.

Future efforts in this area should involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.